molecular formula C21H19BrN2O6 B5001311 ETHYL 2-(4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE

ETHYL 2-(4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE

Cat. No.: B5001311
M. Wt: 475.3 g/mol
InChI Key: LFXJVZPBOLIAEI-YBEGLDIGSA-N
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Description

ETHYL 2-(4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dioxopyrazolidinylidene moiety, and a methoxyphenoxy acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Synthesis of the dioxopyrazolidinylidene intermediate: This involves the reaction of a suitable precursor with reagents that introduce the dioxopyrazolidinylidene moiety.

    Coupling of intermediates: The bromophenyl and dioxopyrazolidinylidene intermediates are coupled under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

ETHYL 2-(4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors, while the dioxopyrazolidinylidene moiety can modulate enzyme activity. The methoxyphenoxy acetate group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-BROMOPHENYL)ACETATE: Shares the bromophenyl group but lacks the dioxopyrazolidinylidene and methoxyphenoxy acetate moieties.

    ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE: Contains an additional bromine atom, leading to different chemical properties.

    ETHYL 2-(4-ETHOXYPHENOXY)ACETATE: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

ETHYL 2-(4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[4-[(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O6/c1-3-29-19(25)12-30-17-9-4-13(11-18(17)28-2)10-16-20(26)23-24(21(16)27)15-7-5-14(22)6-8-15/h4-11H,3,12H2,1-2H3,(H,23,26)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXJVZPBOLIAEI-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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